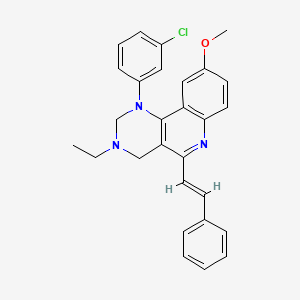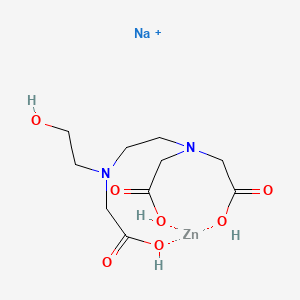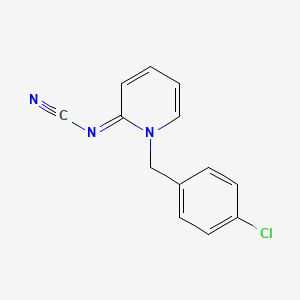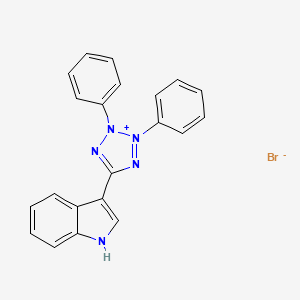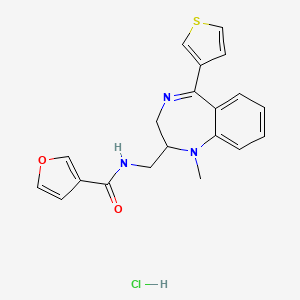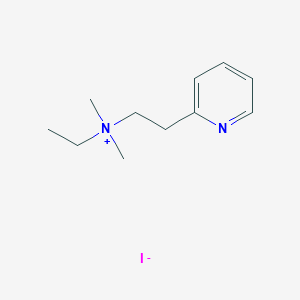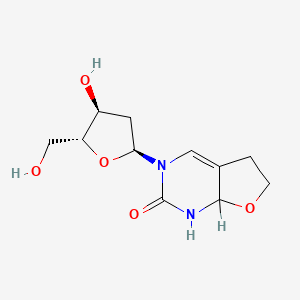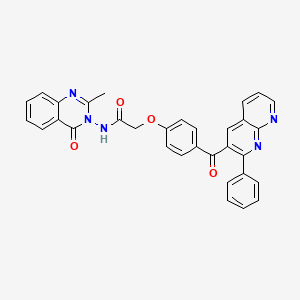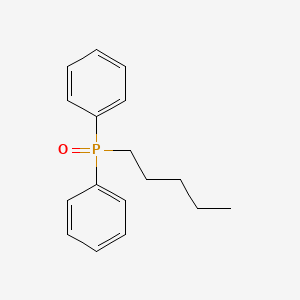
Phosphine oxide, diphenylpentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenylpentyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and two phenyl groups, along with a pentyl group. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxides are typically synthesized through the oxidation of their corresponding phosphine precursors. For phosphine oxide, diphenylpentyl-, the synthesis involves the reaction of diphenylphosphine with pentyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide .
Industrial Production Methods
Industrial production of phosphine oxides often involves large-scale oxidation processes. The use of oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of catalysts can efficiently convert phosphines to phosphine oxides. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenylpentyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Substitution: The phenyl and pentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Phenylsilane, other silanes.
Catalysts: Palladium-based catalysts for specific coupling reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenylpentyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a stabilizing agent.
Industry: Utilized in the synthesis of flame retardants and other functional materials.
Wirkmechanismus
The mechanism of action of phosphine oxide, diphenylpentyl- involves its ability to act as a ligand, forming stable complexes with metal ions. This property is crucial in catalysis, where the compound can facilitate various chemical transformations. The phosphorus-oxygen bond plays a significant role in stabilizing these complexes and enhancing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the pentyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pentyl group.
Aminophosphine oxides: Contain amino groups, offering different reactivity and applications.
Uniqueness
Phosphine oxide, diphenylpentyl- is unique due to the presence of the pentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific catalytic applications where the pentyl group can influence the reactivity and selectivity of the reactions .
Eigenschaften
CAS-Nummer |
88533-60-2 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
[pentyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-2-3-10-15-19(18,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14H,2-3,10,15H2,1H3 |
InChI-Schlüssel |
NAUPXNHJMXABGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


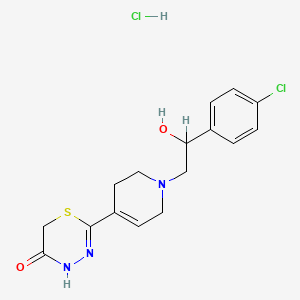
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
